N-(phenylcarbamothioyl)morpholine-4-carboximidamide

Catalog No.
S12674196
CAS No.
102392-88-1
M.F
C12H16N4OS
M. Wt
264.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(phenylcarbamothioyl)morpholine-4-carboximidamid...

CAS Number

102392-88-1

Product Name

N-(phenylcarbamothioyl)morpholine-4-carboximidamide

IUPAC Name

(1E)-1-[amino(morpholin-4-yl)methylidene]-3-phenylthiourea

Molecular Formula

C12H16N4OS

Molecular Weight

264.35 g/mol

InChI

InChI=1S/C12H16N4OS/c13-11(16-6-8-17-9-7-16)15-12(18)14-10-4-2-1-3-5-10/h1-5H,6-9H2,(H3,13,14,15,18)

InChI Key

PYSKTZUZFVTLGK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=NC(=S)NC2=CC=CC=C2)N

Isomeric SMILES

C1COCCN1/C(=N/C(=S)NC2=CC=CC=C2)/N

N-(phenylcarbamothioyl)morpholine-4-carboximidamide is a chemical compound characterized by its unique structure, which includes a morpholine ring, a phenyl group, and a carbamothioyl functional group. This compound is notable for its potential applications in medicinal chemistry due to its ability to interact with biological systems. The presence of the morpholine moiety contributes to its solubility and reactivity, making it a valuable building block in the synthesis of various pharmaceuticals.

The chemical reactivity of N-(phenylcarbamothioyl)morpholine-4-carboximidamide can be attributed to the presence of multiple functional groups. It can undergo several types of reactions typical for amides and thioamides, including:

  • Nucleophilic substitution reactions: The nitrogen atom in the carbamothioyl group can act as a nucleophile.
  • Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form morpholine and other products.
  • Condensation reactions: It can react with aldehydes or ketones to form imines or other derivatives.

These reactions are essential in the context of organic synthesis and medicinal chemistry, allowing for the modification and derivatization of the compound to enhance its biological activity.

Preliminary studies suggest that N-(phenylcarbamothioyl)morpholine-4-carboximidamide may exhibit significant biological activities. Compounds containing morpholine structures are often investigated for their pharmacological properties, including:

  • Anticancer activity: Similar compounds have been shown to inhibit pathways involved in tumor growth.
  • Antimicrobial properties: Morpholine derivatives are frequently explored for their potential as antimicrobial agents.
  • Enzyme inhibition: The compound may interact with specific enzymes, potentially serving as an inhibitor in various biochemical pathways.

Further research is needed to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of N-(phenylcarbamothioyl)morpholine-4-carboximidamide typically involves several steps:

  • Formation of the morpholine ring: This can be achieved through the reaction of diethylene glycol with ammonia under high temperature and pressure.
  • Introduction of the phenylcarbamothioyl group: This step usually involves reacting an appropriate phenyl isocyanate with morpholine to yield the desired compound.
  • Carboximidamide formation: This can be accomplished by treating the intermediate with suitable reagents that facilitate the formation of the carboximidamide functional group.

Each step requires careful control of reaction conditions to ensure high yields and purity.

N-(phenylcarbamothioyl)morpholine-4-carboximidamide has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may enable it to act as a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Chemical research: As a versatile intermediate, it can be used in synthesizing other complex molecules.
  • Agriculture: If proven effective against certain pathogens, it could serve as a component in agricultural fungicides.

Interaction studies are crucial for understanding how N-(phenylcarbamothioyl)morpholine-4-carboximidamide interacts with biological targets. These studies typically involve:

  • Binding affinity assays: To determine how well the compound binds to specific receptors or enzymes.
  • Cellular assays: To evaluate its effects on cell proliferation or apoptosis in cancer cell lines.
  • In vivo studies: To assess its efficacy and safety profiles in animal models.

Such studies will provide insights into its therapeutic potential and guide further development.

N-(phenylcarbamothioyl)morpholine-4-carboximidamide shares structural similarities with several other compounds that also contain morpholine or carbamothioyl groups. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Properties
N,N'-Dicyclohexyl-4-morpholinecarboxamidineContains dicyclohexyl groups; similar amide functionalityKnown as a kidney-selective ATP-sensitive potassium blocker
Morpholino derivativesVariants of morpholine with different substituentsWidely used in drug development due to diverse biological activities
PhenylthioacetamideContains thioamide functionality; phenyl group presentExhibits antimicrobial properties; used in synthetic chemistry

The uniqueness of N-(phenylcarbamothioyl)morpholine-4-carboximidamide lies in its specific combination of functional groups, which may confer distinct biological activities not seen in other similar compounds. Further comparative studies will help clarify its advantages over these alternatives.

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

264.10448232 g/mol

Monoisotopic Mass

264.10448232 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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